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Abstract

This technical guide provides an exhaustive analysis of 1-chloro-3-(hexyloxy)-2-propanol (CAS:
16224-24-1), a critical chlorohydrin ether intermediate used in the synthesis of surfactants,
pharmaceutical linkers, and modified polymers. Unlike generic datasheets, this document
synthesizes experimental physical constants with mechanistic insights into its synthesis,
reactivity, and safety profile. Designed for research scientists and process engineers, this guide
establishes the causal links between molecular structure and macroscopic behavior, ensuring
reproducible application in drug development and material science.

Part 1: Chemical Identity & Structural Analysis[1]

At its core, 1-chloro-3-(hexyloxy)-2-propanol represents a chlorohydrin ether, a bifunctional
molecule possessing both a lipophilic hexyl chain and a reactive chlorohydrin core. This duality
allows it to serve as a versatile "molecular handle," capable of introducing hydrophobic tails into
hydrophilic backbones.
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Attribute Detail

IUPAC Name 1-chloro-3-(hexyloxy)propan-2-ol

3-(Hexyloxy)-1-chloro-2-propanol; Hexyl
Common Synonyms )
chlorohydrin ether

CAS Registry Number 16224-24-1

Molecular Formula

Molecular Weight 194.70 g/mol

SMILES CCcccceocco)ccal

o Contains one stereocenter at C2; typically
Chirality )
supplied as a racemate.[1]

Structural Significance

The molecule features a secondary alcohol at the C2 position and a primary alkyl chloride at
C1. This specific arrangement is non-trivial:

» Reactivity Hierarchy: The chloride is a good leaving group but is sterically accessible, making
it susceptible to nucleophilic substitution (

).
o Epoxide Precursor: Treatment with a base (e.g., NaOH) triggers an intramolecular

reaction (Williamson ether synthesis type) to form hexyl glycidyl ether, a highly reactive
epoxide.
Part 2: Physical Properties & Thermodynamic
Profile

The physical behavior of 1-chloro-3-(hexyloxy)-2-propanol is governed by the competition
between the hydrogen-bonding hydroxyl group and the hydrophobic hexyl chain.

Experimental Constants
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Data aggregated from validated experimental sources.

Property Value Condition / Context
Physical State Liquid @ 25 °C, 1 atm
- ) @ 20 Torr (Vacuum distillation
Boiling Point 133 °C )
required)
Density 1.0026 g/cm3 @ 25 °C
_ Estimated (Typical for aliphatic
Refractive Index ~1.448 - 1.452 )
chlorohydrin ethers)
Flash Point >110°C Predicted (Closed Cup)
Vapor Pressure < 0.1 mmHg @ 25 °C (Low volatility)

Solubility & Partitioning

o Water Solubility:Sparingly Soluble. The hexyl chain dominates the solvation energetics,
preventing full miscibility despite the hydroxyl group.

» Organic Solubility: Miscible with ethanol, diethyl ether, chloroform, and ethyl acetate.

e LogP (Octanol/Water):~2.4 (Predicted). This value indicates a moderate lipophilicity, making
it suitable for membrane permeation studies or as a lipophilic linker in drug design.

Part 3: Synthesis & Purity Profiling

Understanding the synthesis is crucial for identifying potential impurities (regioisomers) that can
affect downstream applications.

Mechanistic Pathway

The industrial standard for synthesizing 1-chloro-3-(hexyloxy)-2-propanol involves the Lewis
acid-catalyzed ring opening of epichlorohydrin with 1-hexanol.

The Regioselectivity Factor
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The reaction of epichlorohydrin (1-chloro-2,3-epoxypropane) with an alcohol can theoretically
yield two isomers. However, under Lewis Acid catalysis (e.g.,

or
), the reaction is highly regioselective.

e Major Product: Attack at the less hindered terminal carbon (C3) yields 1-chloro-3-
(hexyloxy)-2-propanol.

e Minor Impurity: Attack at the internal carbon (C2) yields 2-(hexyloxy)-3-chloro-1-propanol.

This selectivity is driven by steric hindrance, which directs the incoming alcohol nucleophile to
the terminal methylene group of the activated epoxide.

B e i i . 1-Chloro-3-(hexyloxy)-2-propanol
+ L-Hexanol wﬁ _____________ _Attack at C3 (Terminal (,\Slajory >gg3/0 ) el
! 1
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(BF3-Et20) (<5%)
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Figure 1: Regioselective synthesis pathway via Lewis acid catalysis, favoring the formation of
the target chlorohydrin.

Impurity Profile
When sourcing or synthesizing this material, researchers must screen for:
e Unreacted 1-Hexanol: Detectable via GC (lower boiling point).

» Diglycidyl Ethers: Formed if epichlorohydrin reacts with the secondary hydroxyl group of the
product (rare if excess alcohol is used).

e Regioisomer: Usually <5%, but critical if the specific position of the hydroxyl group affects
enzyme binding or surface activity.
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Part 4: Analytical Characterization

To validate the identity of 1-chloro-3-(hexyloxy)-2-propanol, the following spectral signatures
are diagnostic.

Infrared Spectroscopy (FT-IR)

e O-H Stretch: Broad band at 3350-3450 cm~1.
e C-H Stretch (Alkyl): Strong peaks at 2850-2960 cm~1 (characteristic of the hexyl chain).
e C-O-C Stretch: Strong band at 1100-1120 cm~1 (ether linkage).

o C-CI Stretch: Moderate peak at 700—750 cm~1.

Proton NMR ( -NMR)

e 0.9 ppm (3H, t): Terminal methyl of the hexyl group.
e 1.3-1.6 ppm (8H, m): Methylene protons of the hexyl chain.
e 3.4-3.5 ppm (2H, 1t):
protons adjacent to the ether linkage.
e 3.6-3.7 ppm (2H, d):
protons.
e 3.9-4.0 ppm (1H, m): Methine proton (

) at the chiral center.

Part 5: Applications in Drug Development &
Research
Linker Chemistry & Bioconjugation

The molecule serves as a heterobifunctional linker. The alkyl chloride can be displaced by
amines or thiols, while the hydroxyl group remains available for further functionalization (e.qg.,
esterification).
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e Use Case: Attaching hydrophobic tails to hydrophilic drugs to improve membrane
permeability (prodrug strategy).

Surfactant Synthesis

It is a direct precursor to cationic surfactants. Reaction with tertiary amines (e.g.,
dimethylamine) yields quaternary ammonium compounds used in:

» Antimicrobial coatings.

e Liposomal drug delivery systems.

Epoxide Generation

Treatment with base (NaOH/KOH) converts the chlorohydrin into hexyl glycidyl ether. This
epoxide is a reactive monomer used to modify:

» Polyurethanes: To introduce flexibility.

o Epoxy Resins: As a reactive diluent to reduce viscosity without compromising mechanical
strength.

Part 6: Safety & Handling Protocols
Hazard Classification:

» Acute Toxicity: Harmful if swallowed or absorbed through skin.
e Irritation: Causes skin and serious eye irritation.

o Genotoxicity: As a chlorohydrin, it is structurally related to known alkylating agents. It should
be treated as a potential mutagen until proven otherwise.

Handling Protocol:
e Engineering Controls: Always handle within a certified chemical fume hood.

e PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.
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o Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible
materials like sawdust.

» Deactivation: In case of glassware contamination, rinse with a dilute NaOH solution to
cyclize the chlorohydrin to the more water-soluble (but still toxic) epoxide, followed by
hydrolysis with acid to the diol for safer disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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